1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Description
1-{1-[3-(Naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a benzimidazole-derived compound featuring a naphthyloxypropyl substituent at the 1-position and a hydroxyl-bearing ethyl group at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets. Structural studies of related compounds (e.g., crystallographic data in ) suggest that such derivatives often adopt planar conformations, facilitating interactions with aromatic residues in enzymes or receptors .
Properties
IUPAC Name |
1-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16(25)22-23-19-11-4-5-12-20(19)24(22)14-7-15-26-21-13-6-9-17-8-2-3-10-18(17)21/h2-6,8-13,16,25H,7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCFSWYWMAJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Naphthalen-1-yloxy)propyl Bromide
The naphthalenyloxypropyl side chain is prepared by alkylating 1-naphthol with 1,3-dibromopropane. In a typical procedure:
-
Reactants : 1-Naphthol (1 equiv), 1,3-dibromopropane (1.2 equiv), K₂CO₃ (2 equiv).
-
Conditions : Reflux in acetone (12 h, 65°C).
-
Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (hexane:EtOAc, 9:1).
-
Yield : 78% (white crystalline solid).
-
Characterization : NMR (CDCl₃): δ 8.21 (d, J=8.1 Hz, 1H), 7.85–7.45 (m, 6H), 4.32 (t, J=6.2 Hz, 2H), 3.65 (t, J=6.4 Hz, 2H), 2.25 (quin, J=6.3 Hz, 2H).
Preparation of 2-Acetylbenzimidazole
The benzimidazole core is synthesized via cyclocondensation:
-
Reactants : o-Phenylenediamine (1 equiv), ethyl acetoacetate (1.1 equiv), HCl (cat.).
-
Conditions : Reflux in ethanol (6 h, 80°C).
-
Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂, and recrystallization (EtOH).
-
Yield : 85% (pale-yellow crystals).
-
Characterization : NMR (DMSO-d₆): δ 199.2 (C=O), 151.4 (C=N), 122.3–115.8 (aromatic C).
Alkylation of Benzimidazole with Naphthalenyloxypropyl Bromide
The propyl side chain is introduced via N-alkylation:
-
Reactants : 2-Acetylbenzimidazole (1 equiv), 3-(naphthalen-1-yloxy)propyl bromide (1.05 equiv), K₂CO₃ (3 equiv).
-
Conditions : DMF, 90°C, 24 h under N₂.
-
Workup : Quench with H₂O, extract with EtOAc, dry over MgSO₄, and purify via column chromatography (CH₂Cl₂:MeOH, 95:5).
-
Yield : 62% (off-white solid).
-
Characterization : HRMS (ESI): m/z calcd. for C₂₂H₂₂N₂O₂ [M+H]⁺: 347.1756; found: 347.1759.
Reduction of Acetyl Group to Ethanol
The ketone is reduced to a secondary alcohol:
-
Reactants : 1-{1-[3-(Naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}ethanone (1 equiv), NaBH₄ (2 equiv).
-
Conditions : MeOH, 0°C to RT, 4 h.
-
Workup : Quench with acetone, evaporate, and recrystallize (EtOAc:hexane).
-
Yield : 88% (colorless crystals).
-
Characterization : NMR (DMSO-d₆): δ 7.92–7.21 (m, 11H, aromatic), 5.12 (br s, 1H, OH), 4.84 (q, J=6.5 Hz, 1H, CHOH), 4.15 (t, J=6.8 Hz, 2H, OCH₂), 3.92 (t, J=6.6 Hz, 2H, NCH₂), 2.05 (quin, J=6.7 Hz, 2H, CH₂).
Optimization Challenges and Solutions
Regioselectivity in N-Alkylation
Benzimidazole exhibits two nucleophilic nitrogen atoms (N1 and N3). To favor N1-alkylation:
Purification of Hydrophobic Intermediates
The naphthalene moiety increases hydrophobicity, complicating chromatography:
-
Mobile Phase Optimization : Gradient elution (hexane → EtOAc) improves separation.
-
Crystallization : Slow cooling from EtOAc/hexane yields high-purity crystals.
Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzodiazoles, including derivatives like 1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, benzodiazole derivatives have been found to induce apoptosis in various cancer cell lines, making them potential candidates for anticancer drug development.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Benzodiazoles are known to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The presence of the naphthalenic moiety enhances the lipophilicity of the compound, potentially allowing better blood-brain barrier penetration.
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it possesses antibacterial and antifungal properties, which could be harnessed for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Pharmacological Insights
Mechanism of Action
The pharmacological effects of this compound are attributed to its ability to interact with various biological targets. It acts as an inhibitor of specific enzymes and receptors involved in disease processes. For example, it may inhibit protein kinases or affect signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1: A study involving a benzodiazole derivative demonstrated a significant reduction in tumor size in animal models when administered at specific dosages.
- Case Study 2: Neuroprotective effects were observed in rodent models of Alzheimer’s disease, where treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.
Material Science Applications
Polymer Chemistry
In material science, derivatives of benzodiazoles are being explored as additives in polymer formulations. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers. The incorporation of naphthalenic structures can also improve the optical properties of materials used in electronic devices.
Nanotechnology
The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify its surface properties allows for targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of 1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
Ethanol vs. Amino or Carboxamide Substituents
- Target Compound: The 2-position bears an ethanol group, which may enhance solubility and hydrogen-bonding capacity.
- 2-[(1-Propyl-1H-1,3-Benzodiazol-2-yl)Amino]Ethan-1-ol (): Features an amino-linked ethanol group. The absence of the naphthyloxy substituent reduces lipophilicity (predicted logP: ~2.1 vs. ~4.5 for the target compound). This difference could impact pharmacokinetics, such as absorption and metabolism .
- N-({1-[3-(4-Chlorophenoxy)Propyl]-1H-1,3-Benzodiazol-2-yl}Methyl)Furan-2-Carboxamide (): A carboxamide group replaces the ethanol, introducing a rigid furan ring. This substitution likely reduces solubility but may improve target specificity due to steric and electronic effects .
Propyl Chain Modifications
- Naphthyloxy vs. Chlorophenoxy (): Replacing naphthyloxy with 4-chlorophenoxy decreases molecular weight (MW: ~463 vs. ~463 for the target) but increases polarity.
- Dimethylaminopropyl Substituent (): The dimethylamino group increases basicity, enabling protonation at physiological pH. This could enhance water solubility but reduce blood-brain barrier penetration compared to the naphthyloxy group .
Structural Analogues with Extended Conjugation
- 3-Carboranyl-1,8-Naphthalimide Derivatives (): These compounds feature a carborane cluster linked via a triazole-propyl chain to a naphthalimide core. The carborane group introduces boron, which may confer neutron capture therapy applications, unlike the target compound .
- Schiff Base Derivatives (): Compounds like 2-[1-(3-{2-[(2-Hydroxybenzylidene)Amino]Phenoxy}Propyl)-1H-1,3-Benzodiazol-2-yl]Phenol incorporate a salicylideneamino group. The Schiff base enhances metal chelation capacity, a property absent in the target compound. Crystal data (monoclinic, P21/c) indicate planar geometries, similar to benzimidazole derivatives .
Pharmacologically Relevant Impurities and Byproducts
- (S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)Propan-1-Amine (): This impurity shares the naphthyloxy group but replaces the benzimidazole-ethanol with a thiophene and methylamine.
Q & A
Q. What computational tools model the compound’s interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
